6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with phenyl and trifluoromethylphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and predicted melting and boiling points, suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound’s physical properties, such as its predicted melting and boiling points, suggest that it may be stable under a range of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl and trifluoromethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-3-(4-trifluoromethylphenyl)pyridazin-3-one
- 4-(trifluoromethyl)phenylhydrazine
- 2,3-dihydro-1H-pyridazin-3-one
Uniqueness
6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is unique due to the presence of both phenyl and trifluoromethylphenyl groups, which impart distinct chemical properties. These substituents enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
6-phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c19-18(20,21)15-8-6-13(7-9-15)12-23-17(24)11-10-16(22-23)14-4-2-1-3-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPCPQZGHXDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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